molecular formula C14H9NO3Se B12710003 1,2-Benzisoselenazol-3(2H)-one, 2-(1,3-benxodioxol-5-yl)- CAS No. 81743-97-7

1,2-Benzisoselenazol-3(2H)-one, 2-(1,3-benxodioxol-5-yl)-

Cat. No.: B12710003
CAS No.: 81743-97-7
M. Wt: 318.20 g/mol
InChI Key: KDYMXOMOFITDSH-UHFFFAOYSA-N
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Description

1,2-Benzisoselenazol-3(2H)-one, 2-(1,3-benxodioxol-5-yl)- is a synthetic organic compound that belongs to the class of benzisoselenazolones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzisoselenazol-3(2H)-one, 2-(1,3-benxodioxol-5-yl)- typically involves the reaction of 1,3-benzodioxole derivatives with selenium-containing reagents under controlled conditions. Common synthetic routes may include:

    Cyclization reactions: Using appropriate catalysts and solvents to facilitate the formation of the benzisoselenazolone ring.

    Oxidation reactions: Employing oxidizing agents to introduce selenium into the molecular structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems may be employed to optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzisoselenazol-3(2H)-one, 2-(1,3-benxodioxol-5-yl)- can undergo various chemical reactions, including:

    Oxidation: Reacting with oxidizing agents to form selenoxide derivatives.

    Reduction: Using reducing agents to convert the compound into its selenol form.

    Substitution: Participating in nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Transition metal catalysts such as palladium or platinum.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxide derivatives, while substitution reactions can produce a variety of functionalized benzisoselenazolones.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antioxidant or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1,2-Benzisoselenazol-3(2H)-one, 2-(1,3-benxodioxol-5-yl)- involves its interaction with specific molecular targets and pathways. For instance, it may act as an antioxidant by scavenging free radicals or as an enzyme inhibitor by binding to active sites. The exact molecular targets and pathways would depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1,2-Benzisoselenazol-3(2H)-one: A closely related compound with similar chemical properties.

    1,2-Benzisothiazol-3(2H)-one: A sulfur analog with distinct reactivity and applications.

    1,2-Benzisoxazol-3(2H)-one: An oxygen analog with unique chemical behavior.

Uniqueness

1,2-Benzisoselenazol-3(2H)-one, 2-(1,3-benxodioxol-5-yl)- stands out due to the presence of both selenium and the 1,3-benzodioxole moiety, which may confer unique chemical and biological properties compared to its sulfur and oxygen analogs.

Properties

CAS No.

81743-97-7

Molecular Formula

C14H9NO3Se

Molecular Weight

318.20 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-1,2-benzoselenazol-3-one

InChI

InChI=1S/C14H9NO3Se/c16-14-10-3-1-2-4-13(10)19-15(14)9-5-6-11-12(7-9)18-8-17-11/h1-7H,8H2

InChI Key

KDYMXOMOFITDSH-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N3C(=O)C4=CC=CC=C4[Se]3

Origin of Product

United States

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